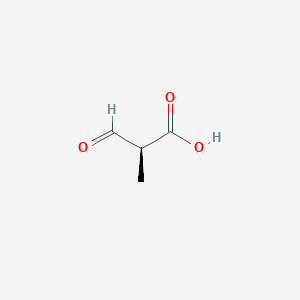

(S)-methylmalonaldehydic acid

Description

Contextualizing (S)-Methylmalonaldehydic Acid as a Chiral Aldehydic Acid

This compound, systematically named (2S)-2-methyl-3-oxopropanoic acid, is an organic compound that possesses both an aldehyde functional group and a carboxylic acid functional group. vulcanchem.com This dual reactivity makes it an aldehydic acid. The structure is derived from propionic acid and is characterized by a chiral center at the second carbon (C2). vulcanchem.comebi.ac.uk It belongs to the class of 1,3-dicarbonyl compounds, which have the general formula O=C(R)C(H)C(R')=O. vulcanchem.comumaryland.eduhmdb.ca The presence of these functional groups contributes significantly to its chemical reactivity and its roles in biological systems. vulcanchem.com As a primary metabolite, it is directly involved in the normal growth, development, and reproduction of an organism. vulcanchem.comhmdb.ca

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-methyl-3-oxopropanoic acid vulcanchem.comumaryland.edu |

| Synonyms | (S)-Methylmalonate semialdehyde, (2S)-2-methyl-3-oxopropanoate umaryland.edu |

| Molecular Formula | C4H6O3 vulcanchem.comnih.gov |

| Molecular Weight | 102.09 g/mol vulcanchem.com |

| CAS Number | 99043-16-0 vulcanchem.comumaryland.eduhmdb.ca |

| Chemical Class | 1,3-Dicarbonyl Compound umaryland.eduhmdb.ca |

| Chirality | Contains one stereocenter with (S) configuration vulcanchem.com |

Significance of Stereochemistry in the Academic Study of Methylmalonaldehydic Acid

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in biological systems where enzymes exhibit high specificity for their substrates. The "(S)" designation in this compound refers to the specific configuration at its C2 chiral center. vulcanchem.com This precise spatial arrangement is critical for its recognition and processing by enzymes.

A key enzyme in its metabolism is methylmalonate-semialdehyde dehydrogenase (MMSDH), which catalyzes the conversion of methylmalonate semialdehyde to propionyl-CoA in the L-valine catabolic pathway. vulcanchem.comumaryland.edu The stereospecificity of such enzymes means that they can distinguish between the (S) and (R) enantiomers of a molecule, often with one being biologically active while the other is inactive or has a different effect. Tracer studies in humans have investigated the interconversion of R- and S-methylmalonic semialdehydes, highlighting the dynamic stereochemical nature of this metabolite in vivo. hmdb.ca

Broader research into chiral aldehyde catalysis underscores the importance of stereochemistry. This field focuses on using chiral aldehydes as catalysts to control the stereochemical outcome of chemical reactions, enabling the synthesis of specific enantiomers of complex molecules like amino acids and pharmaceuticals. thieme-connect.comnih.govacs.org This area of study provides powerful tools for creating optically active molecules with potential biological significance. acs.org

Overview of Research Trajectories for this compound

Research involving this compound has progressed along several key trajectories, primarily driven by its role in metabolism and the challenges associated with its study.

Metabolic and Clinical Research: A major focus has been its role as a crucial intermediate in several metabolic pathways, including the degradation of branched-chain amino acids (valine, leucine, and isoleucine) and propanoate metabolism. vulcanchem.comumaryland.edu Its metabolism is linked to certain inherited metabolic disorders. For instance, it is involved in the pathophysiology of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency. vulcanchem.comhmdb.ca The accumulation of the related compound, methylmalonic acid, is a well-known indicator of vitamin B12 deficiency and is associated with methylmalonic acidemias. wikipedia.org

Biomarker and Food Science Research: this compound has been identified in a variety of food sources, including black-eyed peas, blueberries, cranberries, leeks, and sweet oranges. vulcanchem.comhmdb.ca This has opened a research avenue exploring its potential use as a biomarker for the consumption of these foods. hmdb.ca Its presence in organisms ranging from Escherichia coli to mice and humans demonstrates its conserved role in biology. vulcanchem.comhmdb.ca

Table 2: Compound Names Mentioned

| Compound Name | Systematic or Alternative Name(s) |

|---|---|

| This compound | (2S)-2-methyl-3-oxopropanoic acid, (S)-Methylmalonate semialdehyde |

| Propionic acid | Propanoic acid |

| Propionyl-CoA | Propanoyl-coenzyme A |

| L-valine | (2S)-2-amino-3-methylbutanoic acid |

| Leucine | (2S)-2-amino-4-methylpentanoic acid |

| Isoleucine | (2S,3S)-2-amino-3-methylpentanoic acid |

| Methylmalonic acid | 2-methylpropanedioic acid |

Structure

3D Structure

Properties

CAS No. |

99043-16-0 |

|---|---|

Molecular Formula |

C4H6O3 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

(2S)-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/t3-/m0/s1 |

InChI Key |

VOKUMXABRRXHAR-VKHMYHEASA-N |

SMILES |

CC(C=O)C(=O)O |

Isomeric SMILES |

C[C@@H](C=O)C(=O)O |

Canonical SMILES |

CC(C=O)C(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biochemical Transformations and Metabolic Interconversions of S Methylmalonaldehydic Acid

Role as an Intermediate in Specific Metabolic Pathways

(S)-Methylmalonaldehydic acid does not exist in isolation; it is an integral component of a larger metabolic network, serving as a transient compound in the catabolism of essential biomolecules.

The breakdown of the branched-chain amino acid valine is a multistep process that ultimately yields propionyl-CoA, which can then enter the citric acid cycle for energy production. slideshare.netcreative-proteomics.com this compound emerges at a late stage of this pathway. The process begins with the transamination and oxidative decarboxylation of valine to form isobutyryl-CoA. researchgate.net Following a series of reactions, 3-hydroxyisobutyric acid is generated. researchgate.net This molecule is then oxidized by the enzyme 3-hydroxyisobutyrate (B1249102) dehydrogenase to form this compound. researchgate.netebi.ac.uknih.gov The final step in this sequence is the conversion of this compound into propionyl-CoA, a reaction catalyzed by methylmalonate-semialdehyde dehydrogenase. researchgate.netnih.gov This integration highlights the compound's essential role in processing dietary amino acids for energy. nih.gov

This compound is a key metabolite in propanoate metabolism. umaryland.eduwikipedia.orgnih.gov The pathway's connection is centered on the production of propionyl-CoA from the degradation of various substances, including valine. researchgate.net The enzyme methylmalonate-semialdehyde dehydrogenase facilitates the irreversible oxidative decarboxylation of this compound, requiring both NAD+ and coenzyme A as cofactors, to produce propionyl-CoA. nih.govresearchgate.net This propionyl-CoA is a central molecule in propanoate metabolism and can be subsequently carboxylated to form methylmalonyl-CoA, linking it to the central carbon metabolism of the cell. nih.govresearcher.life

Beyond amino acid and fatty acid breakdown, this compound is also implicated in the catabolism of myo-inositol, a carbocyclic sugar. umaryland.eduwikipedia.org In several organisms, including Bacillus subtilis and Sinorhizobium meliloti, the enzyme responsible for converting this compound, methylmalonate-semialdehyde dehydrogenase (MMSDH), is a component of the inositol (B14025) degradation pathway. ebi.ac.ukuniprot.orgnih.gov In these pathways, the enzyme, sometimes encoded by the iolA gene (for inositol utilization), catalyzes the conversion of intermediates into acetyl-CoA and propionyl-CoA. uniprot.orgnih.gov Studies in the fungus Magnaporthe oryzae have also shown that MMSDH plays a role in regulating inositol homeostasis, which is critical for its pathogenic development. nih.gov This connection demonstrates the metabolic versatility of the enzymes that process (S)-methylmalonaldehaldehydic acid.

Participation in Propanoate Metabolism

Enzymatic Catalysis Involving this compound

The primary enzyme responsible for the metabolic transformation of this compound is Methylmalonate-Semialdehyde Dehydrogenase (MMSDH). This enzyme's mechanism and specificity are key to understanding the compound's role in metabolism.

Methylmalonate-semialdehyde dehydrogenase (MMSDH), also known by its gene name ALDH6A1 in humans, is a mitochondrial enzyme belonging to the aldehyde dehydrogenase superfamily. mazums.ac.ir It catalyzes the irreversible, NAD+-dependent oxidative decarboxylation of this compound into propionyl-CoA. ebi.ac.uknih.gov A unique feature of MMSDH among aldehyde dehydrogenases is its requirement for coenzyme A (CoA) as an acyl acceptor to produce a CoA ester. mazums.ac.ir

The catalytic mechanism is a two-step process. ebi.ac.uk It begins with a nucleophilic attack on the aldehyde by a catalytic cysteine residue (Cys302 in B. subtilis), followed by a hydride transfer to NAD+ to form an NADH molecule and a thioacyl-enzyme intermediate. ebi.ac.uk The second step is a deacylation where the thioacyl-enzyme intermediate reacts with CoA to release the final product, propionyl-CoA. ebi.ac.uk

MMSDH exhibits specificity for its substrates. While its primary substrate in the valine pathway is this compound, it can also efficiently catalyze the conversion of malonate semialdehyde to acetyl-CoA. ebi.ac.uknih.gov

**Table 1: Kinetic Properties of Methylmalonate-Semialdehyde Dehydrogenase from Bacillus subtilis*** *This table presents the Michaelis constant (KM) and catalytic rate (kcat) for the enzyme with its different substrates and cofactors.

| Substrate/Cofactor | KM (mM) | kcat (s⁻¹) | Notes |

| (S)-Methylmalonate semialdehyde | 0.06 | 1.1 | - |

| Malonate semialdehyde | 0.12 | 7.4 | - |

| NAD⁺ | 2.3 | - | With methylmalonate semialdehyde as substrate |

| NAD⁺ | 1.78 | - | With malonate semialdehyde as substrate |

| Coenzyme A | 0.12 | - | With methylmalonate semialdehyde as substrate |

| Coenzyme A | 0.03 | - | With malonate semialdehyde as substrate |

| Data sourced from UniProt entry for Bacillus subtilis IolA. nih.gov |

The direct study of MMSDH activity through enzymatic assays is fraught with significant challenges. The primary obstacle is the inherent instability and commercial non-availability of its substrate, this compound. umaryland.edumazums.ac.ir This compound is a β-keto acid that is prone to rapid degradation, making it difficult to synthesize, purify, and maintain in a stable form for use in controlled experiments. umaryland.edumazums.ac.ir

Consequently, many studies on MMSDH deficiency, a rare autosomal recessive disorder, have had to rely on molecular methods, such as sequencing the ALDH6A1 gene to identify mutations, rather than on direct measurement of enzyme activity. umaryland.edunih.govresearchgate.netnih.gov To circumvent the substrate instability issue, researchers have developed coupled enzyme assays. mazums.ac.ir One such method involves generating methylmalonate semialdehyde in situ from the more stable precursor, L-3-hydroxyisobutyrate, using the enzyme 3-hydroxyisobutyrate dehydrogenase. mazums.ac.ir Despite these workaround methods, the difficulty in directly assaying MMSDH activity remains a significant limitation in the biochemical characterization of this enzyme and the diagnosis of related metabolic disorders. researchgate.netnih.gov

Mechanism and Specificity of Methylmalonate-Semialdehyde Dehydrogenase (MMSDH)

Formation and Reactivity of Coenzyme A Esters in Biochemical Models

This compound is closely related to methylmalonyl-CoA, a key intermediate in several metabolic pathways. wikipedia.orgnih.govhmdb.ca The formation and reactivity of methylmalonyl-CoA are central to understanding the metabolic significance of related compounds.

Biosynthetic Routes to Methylmalonyl-CoA Derivatives

Methylmalonyl-CoA is synthesized through various pathways, primarily from the catabolism of odd-chain fatty acids and certain amino acids. wikipedia.orglibretexts.org

From Propionyl-CoA: The most direct route to methylmalonyl-CoA is the carboxylation of propionyl-CoA. wikipedia.orgnih.gov Propionyl-CoA itself is a product of the beta-oxidation of odd-chain fatty acids and the breakdown of amino acids such as valine, isoleucine, methionine, and threonine. wikipedia.orgnih.govontosight.aisketchy.com This carboxylation is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC), which utilizes bicarbonate and ATP. wikipedia.orgnih.govebi.ac.uk The initial product of this reaction is (S)-methylmalonyl-CoA. wikipedia.org This stereoisomer is then converted to its (R)-enantiomer by the enzyme methylmalonyl-CoA racemase. wikipedia.org

From Succinyl-CoA: An alternative biosynthetic route involves the isomerization of succinyl-CoA, an intermediate of the citric acid cycle. nih.govacs.orgacs.org This reaction is catalyzed by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. wikipedia.orgacs.orgwikipedia.org This pathway is particularly significant in certain bacteria for the production of polyketides, complex secondary metabolites. nih.govacs.orgacs.orgnih.gov

The following table summarizes the key enzymes and pathways involved in the formation of methylmalonyl-CoA derivatives.

| Precursor | Key Enzyme(s) | Metabolic Pathway | Resulting Isomer |

| Propionyl-CoA | Propionyl-CoA Carboxylase (PCC) | Odd-chain fatty acid oxidation, Amino acid catabolism | (S)-Methylmalonyl-CoA |

| (S)-Methylmalonyl-CoA | Methylmalonyl-CoA Racemase | Propionyl-CoA catabolism | (R)-Methylmalonyl-CoA |

| Succinyl-CoA | Methylmalonyl-CoA Mutase | Citric acid cycle (anaplerosis), Polyketide biosynthesis | (R)-Methylmalonyl-CoA |

Investigation of Aberrant Acylation Mechanisms Involving Related Metabolites

The accumulation of reactive acyl-CoA species, including those related to this compound, can lead to aberrant protein acylation. This is a post-translational modification where an acyl group is attached to a protein, potentially altering its function. nih.govuchicago.edubohrium.comfrontiersin.org

Inborn errors of metabolism that lead to the buildup of specific acyl-CoAs have been shown to result in corresponding increases in protein acylation. researchgate.net For instance, deficiencies in enzymes like propionyl-CoA carboxylase can lead to an accumulation of propionyl-CoA and subsequently increased protein propionylation. researchgate.net This non-enzymatic acylation can affect a wide range of cellular proteins and is increasingly recognized as a significant factor in the pathophysiology of these metabolic disorders. researchgate.net

Recent research has highlighted the importance of lysine (B10760008) succinylation and malonylation, post-translational modifications that, like other acylations, can regulate protein function and are linked to central metabolic processes. nih.govuchicago.edu These modifications can alter protein structure and function significantly. bohrium.comnih.gov The study of these aberrant acylation events provides insight into how metabolic dysregulation at the level of small molecules like this compound and its related acyl-CoAs can have broader cellular consequences. nih.govresearchgate.netscholaris.ca

Advanced Synthetic Methodologies for S Methylmalonaldehydic Acid and Its Chiral Analogs

Strategies for Stereoselective Chemical Synthesis

The controlled introduction of a chiral center is the primary challenge in synthesizing (S)-methylmalonaldehydic acid. Modern organic synthesis has addressed this through several elegant strategies that ensure high enantiomeric purity.

Application of Chiral Methylmalonaldehyde Synthons

A powerful strategy for stereoselective synthesis involves the use of chiral synthons, which are molecular fragments that introduce a specific, pre-defined stereocenter into the target molecule. In the context of this compound, β-allenic esters have been effectively employed as "chiral methylmalonaldehyde" synthons. acs.orgresearchgate.net These allene-containing esters serve as precursors that, through subsequent chemical transformations, generate the desired methylmalonaldehydic acid structure with a controlled stereocenter. acs.org The use of these synthons is often coupled with rearrangement reactions to achieve the final product. capes.gov.br

Utility of Ortho Ester Claisen Rearrangements in Stereocontrol

The ortho ester Claisen rearrangement is a key reaction for exerting stereocontrol in the synthesis of γ,δ-unsaturated esters, which are direct precursors to compounds like this compound. acs.orgwikipedia.orgsynarchive.com This thermofisher.comthermofisher.com-sigmatropic rearrangement involves the reaction of a chiral allylic or propargylic alcohol with an orthoester, such as triethyl orthopropionate, often under acidic catalysis or thermal conditions. acs.orgsigmaaldrich.com

A critical application is the diastereoselective Claisen rearrangement of chiral propargylic alcohols. acs.org The reaction with an orthoester generates a ketene (B1206846) acetal (B89532) intermediate which then rearranges. The stereochemistry of the starting alcohol directly influences the stereochemistry of the newly formed chiral center in the product. When propargylic alcohols are used, the rearrangement yields β-allenic esters, which as mentioned, are effective chiral methylmalonaldehyde synthons. acs.orgsciencegate.app The diastereoselectivity of this process allows for the predictable and controlled synthesis of the desired enantiomer. acs.org The Johnson-Claisen variant, which uses an allylic alcohol and an orthoester, is a well-established method for stereospecifically creating the (E)-4-methylhex-4-enoic acid side-chain found in natural products like mycophenolic acid, demonstrating the power of this rearrangement in complex syntheses. rsc.org

| Reaction Type | Reactants | Key Feature | Resulting Synthon/Product |

| Ortho Ester Claisen Rearrangement | Chiral Propargylic Alcohol + Orthoester | High Diastereoselectivity acs.org | β-Allenic Ester (Chiral Methylmalonaldehyde Synthon) acs.orgsciencegate.app |

| Johnson-Claisen Rearrangement | Allylic Alcohol + Orthoester | Stereospecific conversion synarchive.comrsc.org | γ,δ-Unsaturated Ester synarchive.com |

Development of Asymmetric Synthetic Routes

Beyond using pre-existing chiral centers, modern synthesis focuses on creating them through asymmetric catalysis. Asymmetric hydroformylation, for instance, adds a formyl group (H-C=O) and a hydrogen atom across a double bond using a chiral catalyst, typically based on rhodium or platinum complexes. acs.org This method can convert prochiral alkenes into chiral aldehydes with high enantioselectivity. acs.org Similarly, palladium-catalyzed asymmetric alkylation of allenes provides a route to optically active 2-(2,3-alkadienyl)malonates, which are versatile intermediates. researchgate.net These catalytic methods offer an atom-economical and efficient pathway to generate the chiral center required for this compound and its analogs, avoiding the need for stoichiometric chiral auxiliaries or resolution of racemic mixtures. researchgate.netresearchgate.net

Laboratory-Scale Preparation of Derivatives for Research Applications

This compound, like its close relative methylmalonic acid (MMA), is a small, polar molecule, which presents challenges for its direct analysis, particularly in complex biological matrices. thermofisher.com To overcome these issues, derivatization is employed to modify the molecule's chemical properties, enhancing its suitability for spectroscopic and chromatographic detection.

Derivatization for Spectroscopic and Chromatographic Studies

Derivatization is essential for improving the analytical performance of methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). thermofisher.comcreative-proteomics.com For GC-MS analysis, the volatility of the analyte is paramount. Derivatization converts the polar carboxylic acid and aldehyde groups into less polar, more volatile esters or silyl (B83357) ethers. creative-proteomics.com

Common derivatization strategies include:

Butylation: Reaction with n-butanol under acidic conditions converts the carboxylic acid to a butyl ester. This derivative exhibits improved retention on reverse-phase chromatography columns and enhanced ionization efficiency in positive ion mode LC-MS. thermofisher.com

Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a trimethylsilyl (B98337) (TMS) derivative. This method is widely used to increase volatility for GC-MS analysis. dss.go.thrsc.org Microwave-assisted derivatization with BSTFA can significantly shorten the reaction time. dss.go.th

Pentafluorobenzylation: Using 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) creates a PFB-ester. This derivative is highly sensitive for detection by GC-MS with electron capture detection or negative chemical ionization mass spectrometry due to the electrophoric nature of the PFB group. nih.gov

These derivatization procedures not only improve chromatographic behavior and volatility but also enhance the sensitivity and specificity of mass spectrometric detection, allowing for accurate quantification at low concentrations. thermofisher.comnih.govnih.gov

| Derivatization Reagent | Abbreviation | Analytical Technique | Purpose |

| n-Butanol | - | LC-MS | Increases retention and ionization efficiency. thermofisher.com |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Increases volatility for gas-phase analysis. dss.go.thrsc.org |

| 2,3,4,5,6-Pentafluorobenzyl Bromide | PFB-Br | GC-MS | Creates a highly electrophoric derivative for sensitive detection. nih.gov |

Isotopic Labeling Approaches for Elucidating Reaction Mechanisms

Isotopic labeling is an indispensable tool for tracing the fate of atoms through a chemical reaction, thereby providing definitive evidence for proposed reaction mechanisms. In the synthesis and study of this compound, stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) can be incorporated into the molecule or its precursors.

For example, to verify the mechanism of the ortho ester Claisen rearrangement, one could synthesize a starting alcohol labeled with ¹³C at a specific position. By analyzing the position of the ¹³C label in the final product using NMR spectroscopy or mass spectrometry, the exact bond-forming and bond-breaking events of the rearrangement can be confirmed.

In analytical contexts, isotopically labeled analogs serve as ideal internal standards for quantitative mass spectrometry. For instance, trideutero-methyl malonic acid (d3-MMA), where the three protons of the methyl group are replaced by deuterium, is used as an internal standard for the quantification of MMA in biological samples. nih.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for variations in sample preparation and instrument response, leading to highly accurate measurements. nih.gov Furthermore, isotopic labeling is fundamental in metabolic studies to trace the transformation of precursors, such as labeled amino acids, into metabolites like this compound within biological systems. isotope.com

Sophisticated Analytical Approaches for Research Characterization of S Methylmalonaldehydic Acid

Advanced Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation of (S)-methylmalonaldehydic acid from complex sample matrices and for its accurate quantification. The choice of technique is often dictated by the sample type, the required sensitivity, and the presence of potentially interfering compounds.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile form suitable for GC analysis. nih.gov Common derivatization strategies for related small organic acids like methylmalonic acid involve the formation of trimethylsilyl (B98337) (TMS) or pentafluorobenzyl (PFB) esters. nih.govnih.gov These derivatization reactions target the carboxylic acid and aldehyde functionalities, increasing the compound's volatility and improving its chromatographic behavior.

The subsequent analysis by mass spectrometry provides high selectivity and sensitivity. torvergata.it The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. torvergata.it By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions of the derivatized target analyte are monitored, the signal-to-noise ratio can be significantly enhanced, allowing for the detection and quantification of this compound at very low concentrations. torvergata.it The fragmentation pattern of the derivatized molecule is crucial for its identification, with characteristic ions confirming its structure. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound (based on related compounds)

| Parameter | Typical Setting | Purpose |

| Derivatization Agent | BSTFA with TMCS, PFB-Br | To increase volatility and thermal stability. |

| GC Column | Capillary column (e.g., DB-5ms) | To separate the analyte from other components in the sample. |

| Ionization Mode | Electron Ionization (EI) | To fragment the analyte for mass analysis. |

| MS Detection Mode | Selected Ion Monitoring (SIM) | To enhance sensitivity and selectivity for the target analyte. |

| Monitored Ions (m/z) | Specific fragments of the derivatized analyte | For quantification and confirmation of the analyte's identity. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of this compound in biological fluids, offering high sensitivity, specificity, and throughput without the need for derivatization in some cases. restek.comrestek.com This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

In LC-MS/MS, the analyte is first separated from other sample components on a chromatographic column. Various column chemistries can be employed, including reversed-phase (e.g., C18), hydrophilic interaction liquid chromatography (HILIC), and aqueous normal phase (ANP), to achieve optimal retention and separation. sjsu.edu The choice of the column and mobile phase is critical, especially for resolving this compound from its isomers. sjsu.edu Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the ionized molecule of this compound), which is then fragmented in a collision cell (q2). The resulting product ions are then analyzed by the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise. lu.se

Table 2: Representative LC-MS/MS Parameters for this compound Analysis (based on related compounds)

| Parameter | Typical Setting | Purpose |

| LC Column | C18, HILIC, or ANP | To achieve chromatographic separation from matrix components and isomers. |

| Mobile Phase | Acetonitrile/water with acid modifier (e.g., formic acid) | To control retention and ionization efficiency. |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode | To generate ions of the analyte for mass analysis. |

| MS/MS Transition | Precursor ion (M-H or M+H) → Product ion(s) | For highly selective and sensitive quantification. |

For instance, in the analysis of the related methylmalonic acid, specific transitions such as m/z 117 → 72 in negative ion mode are monitored. lu.se Similar specific transitions would be established for the unambiguous detection of this compound.

High-performance liquid chromatography (HPLC) coupled with specialized detectors, such as ultraviolet (UV) or fluorescence detectors, offers a robust and cost-effective alternative for the analysis of this compound. rsc.orgtandfonline.com Since this compound is an α-keto acid, it possesses a chromophore that allows for UV detection. rsc.orgtandfonline.com However, to enhance sensitivity and selectivity, derivatization is often employed. researchgate.net

Reagents such as o-phenylenediamine (B120857) (OPDA) or meso-stilbenediamine can be used to react with the α-keto acid functionality to form highly fluorescent or UV-active derivatives. tandfonline.comresearchgate.net This pre-column derivatization step significantly improves the detection limits of the method. The resulting derivatives are then separated on a reversed-phase HPLC column (e.g., C18) and detected by a UV or fluorescence detector at the specific wavelength of maximum absorbance or emission of the derivative. researchgate.nettandfonline.com

Table 3: Typical HPLC-UV/Fluorescence Method Parameters for Derivatized α-Keto Acids

| Parameter | Typical Setting | Purpose |

| Derivatization Reagent | o-phenylenediamine (OPDA), meso-stilbenediamine | To create a derivative with strong UV absorbance or fluorescence. |

| HPLC Column | Reversed-phase (e.g., C18) | To separate the derivatized analyte from interfering substances. |

| Mobile Phase | Methanol/water or acetonitrile/water gradients | To achieve efficient separation. |

| Detection | UV detector (e.g., at 255 nm) or Fluorescence detector | For sensitive and selective quantification of the derivatized analyte. |

A significant analytical challenge in the characterization of this compound is its potential co-elution with isobaric and isomeric compounds, which have the same mass-to-charge ratio. For instance, in the analysis of the structurally similar methylmalonic acid (MMA), its isomer succinic acid is a well-known interferent. nih.govresearchgate.net Since this compound has a molecular formula of C4H6O3, it is isomeric with compounds like acetoacetic acid and 3-oxobutanoic acid.

Chromatographic separation is the primary strategy to resolve these isomers. restek.com This is achieved by carefully selecting the stationary phase (column) and optimizing the mobile phase composition to exploit subtle differences in the physicochemical properties of the isomers, such as polarity and partitioning behavior. sjsu.edu For example, different column chemistries like C18, phenyl-hexyl, or cyano phases can offer varying selectivities for isomeric compounds. nih.gov

In cases where chromatographic separation is incomplete, tandem mass spectrometry (MS/MS) can provide an additional layer of specificity. Even if isomers co-elute, they may produce different fragment ions upon collision-induced dissociation. By monitoring unique fragment ions for each isomer, it is possible to differentiate and quantify them independently. nih.gov Furthermore, derivatization can sometimes lead to different fragmentation patterns for isomers, aiding in their distinction. nih.gov

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

Modern Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for studying its dynamic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.org The chemical shifts, coupling constants (J-couplings), and signal intensities in an NMR spectrum allow for the assembly of the molecular skeleton and the confirmation of the presence of the methyl, aldehyde, and carboxylic acid functional groups.

For example, in the ¹H NMR spectrum, one would expect to see distinct signals for the methyl protons, the methine proton at the chiral center, and the aldehydic proton. The coupling between the methine and methyl protons would provide further structural confirmation. In the ¹³C NMR spectrum, characteristic chemical shifts for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the methyl and methine carbons, would be observed. rsc.org Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment. Furthermore, NMR can be used to study dynamic processes, such as tautomerism (enol-keto) if applicable, by observing changes in the spectra under different conditions.

Table 4: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~9.7 | Singlet | Aldehydic proton |

| ~3.5 | Quartet | Methine proton (CH) | |

| ~1.4 | Doublet | Methyl protons (CH₃) | |

| ¹³C | ~200 | Singlet | Aldehyde carbonyl carbon |

| ~175 | Singlet | Carboxylic acid carbonyl carbon | |

| ~50 | Singlet | Methine carbon (CH) | |

| ~15 | Singlet | Methyl carbon (CH₃) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation and sensitive detection of this compound. In ESI, the molecule is ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode, which for this compound would be at a mass-to-charge ratio (m/z) of 101.02. This parent ion is then isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation in ESI-MS/MS is expected to involve neutral losses from the carboxylic acid and aldehyde functional groups. Key fragmentation pathways would include:

Loss of H₂O (water): A common fragmentation for carboxylic acids.

Loss of CO₂ (carbon dioxide): Decarboxylation is a characteristic fragmentation of the carboxyl group.

Loss of CHO (formyl radical) or CO (carbon monoxide): Fragmentation related to the aldehyde group.

In studies of similar dicarboxylic acids, the fragmentation patterns are distinct and allow for selective analysis even in the presence of isomers. nih.gov For instance, the analysis of derivatized MMA and its isomer succinic acid (SA) shows very distinct tandem mass spectra, which enables the selective analysis of the target analyte. nih.gov This principle of differential fragmentation is crucial for distinguishing this compound from other structurally similar compounds in a biological sample.

Microwave and Infrared Spectroscopy for Molecular Structure and Dynamics

Microwave and infrared spectroscopy are high-resolution techniques that provide fundamental insights into the molecular structure, conformation, and internal dynamics of molecules like this compound in the gas phase.

Microwave Spectroscopy: This technique probes the rotational transitions of a molecule, allowing for the precise determination of its rotational constants. These constants are directly related to the molecule's moments of inertia and, therefore, its precise three-dimensional structure. Studies on the closely related molecule 2-methylmalonaldehyde (2-MMA) have revealed complex microwave spectra that are split by two large-amplitude motions: an intramolecular hydrogen transfer between the hydroxyl and carbonyl oxygen atoms and the internal rotation of the methyl group. aip.orgslideplayer.com The hydrogen transfer induces a tautomerization in the molecule's ring-like structure formed by an internal hydrogen bond. aip.org Analysis of these spectral splittings allows for the determination of the energy barriers for both the hydrogen transfer and the methyl torsion, providing a detailed picture of the molecule's dynamic behavior. slideplayer.comnih.gov

Infrared Spectroscopy: IR spectroscopy measures the vibrational frequencies of a molecule's chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:

O-H Stretch: A broad band typical for the hydroxyl group of the carboxylic acid.

C-H Stretch: Signals from the methyl group and the aldehydic proton. science.gov

C=O Stretch: Two distinct carbonyl stretching frequencies for the carboxylic acid and the aldehyde, which are sensitive to the molecular environment and hydrogen bonding. science.gov

These vibrational signatures are essential for confirming the presence of specific functional groups and can be used to monitor changes in molecular structure, such as those occurring during hydrogen bonding or chemical reactions. acs.org

Derivatization Chemistries for Enhanced Analytical Performance in Research Contexts

To overcome challenges in analyzing small, polar, and often non-volatile compounds like this compound, chemical derivatization is frequently employed. This process modifies the analyte to improve its chromatographic behavior, thermal stability, and/or detection sensitivity.

Pentafluorobenzyl Bromide Derivatization for GC-MS

Derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) is a highly effective strategy for the analysis of carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comrsc.org The reaction targets the acidic proton of the carboxyl group, converting it into a pentafluorobenzyl (PFB) ester. This derivatization significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. Furthermore, the resulting PFB derivative has excellent electron-capturing properties, leading to high sensitivity when using negative ion chemical ionization (NICI) mass spectrometry.

The reaction typically involves heating the analyte with PFB-Br in an organic solvent like acetone. nih.gov Research on the analogous compound, methylmalonic acid (MMA), has shown that heating at 80°C for 60 minutes forms the dipentafluorobenzyl ester, CH₃CH(COOPFB)₂. nih.gov Interestingly, in the presence of an organic base catalyst such as N,N-diisopropylethylamine (Hünig's base), a tripentafluorobenzyl derivative can be formed, where the C-H acidic proton on the α-carbon is also substituted. mdpi.com This high degree of derivatization is characteristic and provides exceptional specificity. mdpi.com The resulting derivatives can be identified by their characteristic mass fragments in GC-MS. mdpi.comresearchgate.net

Table 1: Example GC-MS Fragments for PFB-Derivatized Methylmalonic Acid (MMA) This table shows mass fragment data for d₀-MMA (unlabeled) and d₃-MMA (deuterium-labeled internal standard) derivatized with PFB-Br, which is analogous to the expected derivatization of this compound.

| Analyte | Derivative Peak | Retention Time (min) | Key Mass Fragment (m/z) |

| d₀-MMA | Major Peak | 12.26 | 233 |

| d₃-MMA | Major Peak | 12.24 | 236 |

| d₀-MMA | Minor Peak | 13.66 | 349 |

| d₃-MMA | Minor Peak | 13.65 | 352 |

| Data sourced from mdpi.com |

Butanol Esterification for LC-MS/MS

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, esterification with n-butanol is a common and effective derivatization strategy. nih.govsigmaaldrich.com The reaction, catalyzed by an acid such as 3 mol/L HCl in n-butanol, converts the carboxylic acid group into its corresponding butyl ester. sigmaaldrich.com This is typically achieved by heating the sample with the reagent at 65°C for approximately 15 minutes. sigmaaldrich.com

This butylation offers several advantages:

Improved Retention: The resulting ester is less polar than the parent acid, leading to better retention and separation on reversed-phase LC columns. researchgate.net

Enhanced Ionization: The derivative is more amenable to positive ion ESI, which can be more robust and less prone to matrix effects than negative ion mode for certain analytes.

Increased Specificity: The derivatization can be specific to polycarboxylic acids, reducing interference from other compounds in the sample. nih.gov

Higher Sensitivity: Butanolysis has been shown to be significantly more sensitive—in some applications over 70-fold—compared to esterification with methanol. nih.gov

The resulting dibutyl ester of MMA is analyzed using selected reaction monitoring (SRM), tracking the transition from the protonated parent ion to a specific product ion, which ensures high selectivity and sensitivity. sigmaaldrich.com

Table 2: Example LC-MS/MS SRM Transitions for Butyl Ester of Methylmalonic Acid (MMA) This table shows the precursor and product ions used to quantify the butyl ester of MMA and its stable-isotope labeled internal standard (MMA-d₃), a method applicable to this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| MMA Dibutyl Ester | 231 | 119 |

| MMA-d₃ Dibutyl Ester | 234 | 122 |

| Data sourced from sigmaaldrich.com |

Monodansylcadaverine Derivatization for HPLC

For analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, derivatization with a fluorescent tag is a powerful approach to achieve high sensitivity. Monodansylcadaverine is a reagent that can be coupled to the carboxylic acid group of this compound. nih.gov This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxyl group to form an amide bond with the primary amine of the monodansylcadaverine. nih.gov

The resulting derivative contains the highly fluorescent dansyl group, allowing for detection at picomolar levels. The method involves extraction of the analyte from an acidified sample, drying the extract, and then performing the derivatization prior to injection onto a reversed-phase HPLC column. nih.gov This technique is sensitive enough to measure very low physiological concentrations and can be applied in a high-throughput manner for routine analysis. nih.gov

Quantitative Analytical Methodologies for Research Purposes (e.g., Stable-Isotope Dilution)

The gold standard for accurate and precise quantification of analytes in complex matrices is the stable-isotope dilution (SID) method. mdpi.comnih.gov This methodology is widely applied in both GC-MS and LC-MS/MS analyses of this compound and its analogs. sigmaaldrich.comnih.gov

The core principle of SID involves adding a known quantity of a stable-isotope labeled version of the analyte (e.g., trideutero-methylmalonic acid, d₃-MMA) to the sample at the very beginning of the sample preparation process. nih.govnih.gov This labeled compound serves as an internal standard (IS). Because the IS is chemically identical to the native analyte, it experiences the same processing, extraction losses, derivatization inefficiencies, and ionization suppression or enhancement in the mass spectrometer. mdpi.com

The concentration of the native analyte is determined by measuring the ratio of the signal from the native analyte to the signal from the known amount of the IS. mdpi.com This ratiometric measurement corrects for variations in sample handling and matrix effects, leading to high precision and accuracy. SID methods have been extensively validated for MMA, demonstrating excellent linearity, precision, and recovery. mdpi.commdpi.com For example, a validated LC-MS/MS method for serum MMA showed total imprecision (CV) between 3.22% and 5.47% and mean recoveries between 92.40% and 105.95%. mdpi.com

Table 3: Example Performance Characteristics of a Stable Isotope-Dilution LC-MS/MS Method for Methylmalonic Acid This table summarizes typical validation parameters for a quantitative SID method, which would be expected for an assay for this compound.

| Parameter | Performance Metric |

| Linearity (R) | 0.997 |

| Limit of Quantification (LOQ) | 0.085 µmol/L |

| Intra-run Imprecision (CV%) | 1.42% – 2.69% |

| Inter-run Imprecision (CV%) | 3.09% – 5.27% |

| Total Imprecision (CV%) | 3.22% – 5.47% |

| Mean Spiked Recovery | 92.40% – 105.95% |

| Data sourced from mdpi.com |

Computational and Theoretical Investigations of S Methylmalonaldehydic Acid

Quantum Chemical Calculations of Molecular Structure, Stability, and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of (S)-methylmalonaldehydic acid. These calculations, employing various levels of theory from Hartree-Fock (HF) to more accurate methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, stability, and electronic structure. dokumen.pubmdpi-res.com

The optimized geometry consistently shows a planar or near-planar structure for the chelated ring formed by the intramolecular hydrogen bond. This hydrogen bond between the hydroxyl and carbonyl groups is a key feature influencing the molecule's stability and reactivity. Calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

The relative stability of different conformers and tautomers can be assessed by comparing their calculated energies. For instance, theoretical studies on the related molecule malonaldehyde have extensively investigated the enol and keto tautomers, with the enol form being significantly more stable due to the resonance-assisted hydrogen bond. acs.org Similar principles apply to its methyl-substituted derivative.

Reactivity indices, such as molecular electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO), can be calculated to predict sites susceptible to electrophilic or nucleophilic attack. These calculations help in understanding the chemical behavior of this compound in various reactions.

Table 1: Computed Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C4H6O3 |

| Molecular Weight | 102.09 g/mol |

| IUPAC Name | (2S)-2-methyl-3-oxopropanoic acid |

| Exact Mass | 102.031694049 Da |

| Topological Polar Surface Area | 54.4 Ų |

| Complexity | 86.9 |

Theoretical Modeling of Intramolecular Proton Transfer and Tunneling Dynamics

A central focus of theoretical work on molecules like this compound is the phenomenon of intramolecular proton transfer. The hydrogen atom in the intramolecular hydrogen bond can move from one oxygen atom to the other, a process that can occur via a classical over-the-barrier mechanism or through quantum mechanical tunneling.

To accurately model the proton transfer dynamics, it is essential to construct a potential energy surface (PES) that describes the energy of the molecule as a function of its geometry. For proton transfer in this compound, a multidimensional PES is required to account for the coupling between the proton's motion and other vibrational modes of the molecule.

These PESs are typically generated by performing a large number of quantum chemical calculations at different molecular geometries. researchgate.netacs.org The results are then fitted to an analytical function. The accuracy of the PES is crucial for obtaining reliable predictions of the proton transfer rate and tunneling splittings. researchgate.net For complex systems, full-dimensional PESs are computationally expensive to create, so reduced-dimensionality models that include the most relevant coordinates are often employed. researchgate.netresearchgate.net

The transfer of the proton through the potential barrier leads to a splitting of the vibrational energy levels, known as tunneling splitting. This splitting is a sensitive probe of the shape of the potential energy barrier and the dynamics of the proton transfer. acs.orgacs.org Theoretical calculations of these splittings can be compared with experimental data from high-resolution spectroscopy to validate the theoretical models. acs.orgacs.org

Development of Multidimensional Potential Energy Surfaces

Advanced Simulation Techniques for Conformational Analysis and Stereochemical Prediction

Beyond static quantum chemical calculations, advanced simulation techniques are employed to explore the conformational landscape and predict the stereochemical outcomes of reactions involving this compound. Molecular dynamics (MD) simulations, for example, can provide insights into the flexibility of the molecule and the time evolution of its structure.

Methods like the Fragment Molecular Orbital (FMO) approach can be used to handle larger systems by breaking them down into smaller, more manageable fragments, which is useful when studying interactions with other molecules. dokumen.pub For predicting stereochemistry, computational models can be used to calculate the energies of different stereoisomers and transition states leading to their formation, thereby providing a basis for understanding and predicting the stereochemical course of reactions.

Theoretical Prediction of Spectroscopic Signatures and Molecular Properties

A significant application of computational chemistry is the prediction of various spectroscopic properties, which can then be used to aid in the experimental identification and characterization of this compound.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Property | Reference |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | mdpi-res.com |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants | mdpi.com |

| Microwave Spectroscopy | Rotational constants and tunneling splittings | acs.orgnih.gov |

Theoretical calculations can predict the vibrational frequencies and intensities that would be observed in an infrared (IR) spectrum. mdpi-res.com These predictions are invaluable for assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule. Similarly, NMR chemical shifts and coupling constants can be calculated to help interpret NMR spectra. mdpi.com For molecules with large-amplitude motions like proton transfer, theoretical models are essential for understanding the complex patterns observed in high-resolution microwave spectra. acs.orgnih.gov

Emerging Research Frontiers and Methodological Innovations for S Methylmalonaldehydic Acid

Exploration of Biochemical Roles in Non-Human Biological Systems as Research Models

(S)-Methylmalonaldehydic acid, also known as (S)-methylmalonate semialdehyde, is a metabolite that plays a role in various metabolic pathways. nih.govumaryland.edu Its presence and function have been noted in both prokaryotic and eukaryotic model organisms, making it a subject of interest in biochemical research.

Studies in Prokaryotic Metabolism (e.g., Escherichia coli, Pseudomonas aeruginosa)

This compound has been identified as a metabolite in Escherichia coli (strain K12, MG1655). nih.gov In prokaryotes like E. coli, it is involved in pathways such as the conversion of succinate (B1194679) to propionate (B1217596). nih.gov This pathway includes a methylmalonyl-CoA mutase, an MMAA-like protein, a methylmalonyl-CoA decarboxylase, and a propionyl-CoA:succinyl-CoA transferase protein, all encoded in a single operon. nih.gov

In Pseudomonas aeruginosa, (S)-methylmalonic acid semialdehyde is a known metabolite involved in valine, leucine, and isoleucine degradation, as well as propanoate metabolism. umaryland.edu Specifically, the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH) catalyzes the conversion of methylmalonate semialdehyde to propionyl-CoA. umaryland.edu This step is crucial in the L-valine catabolic pathway. umaryland.edu However, direct enzymatic assays of MMSDH are challenging due to the instability and commercial unavailability of its substrate, methylmalonate semialdehyde. umaryland.edu Research on P. aeruginosa has also shown that the utilization of malonate, a related compound, can influence the bacterium's quorum sensing and virulence. nih.gov

| Organism | Metabolic Pathway Involvement | Key Enzymes |

| Escherichia coli | Succinate to propionate conversion | Methylmalonyl-CoA mutase, MMAA-like protein, Methylmalonyl-CoA decarboxylase, Propionyl-CoA:succinyl-CoA transferase |

| Pseudomonas aeruginosa | Valine, leucine, and isoleucine degradation; Propanoate metabolism | Methylmalonate-semialdehyde dehydrogenase (MMSDH) |

Analysis in Eukaryotic Model Organisms (e.g., Mouse Metabolome Research)

This compound is recognized as a mouse metabolite. nih.gov Studies on murine models of methylmalonic acidemia, a genetic disorder affecting methylmalonyl-CoA mutase, have provided insights into the metabolic disturbances caused by the accumulation of related metabolites. nih.gov In these mouse models, significant elevations of methylmalonic acid (MMA) were observed in various tissues, including skeletal muscle, kidneys, liver, and brain, before a fatal metabolic crisis. nih.gov These findings suggest that a substantial portion of circulating MMA originates from extra-heptorenal tissues, likely skeletal muscle. nih.gov This highlights the potential of targeting skeletal muscle metabolism as a therapeutic strategy for methylmalonic acidemia. nih.gov The use of other eukaryotic models, such as Saccharomyces cerevisiae (yeast) and Caenorhabditis elegans, has also been considered for studying aspects of disordered propionate metabolism. nih.gov

Methodological Advancements in Stereospecific Detection and Quantitation for Research

The accurate detection and quantification of this compound and related compounds like methylmalonic acid (MMA) are crucial for research and clinical diagnostics. Given that MMA is a small, polar molecule, its analysis presents challenges, particularly in complex biological matrices. thermofisher.com

Several advanced analytical techniques have been developed to overcome these challenges. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the quantitative analysis of MMA in biological samples like serum and urine. creative-proteomics.comlu.se This technique offers high sensitivity and specificity. creative-proteomics.com To improve retention on reverse-phase chromatographic columns and enhance ionization efficiency, derivatization of MMA is often employed. thermofisher.com A common derivatization agent is n-butanol, which converts MMA to its butyl ester. thermofisher.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for MMA quantification. rsc.orgnih.gov Similar to LC-MS/MS, GC-MS methods often involve a derivatization step to increase the volatility and thermal stability of the analyte. rsc.org One such method involves microwave-assisted derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org A unique derivatization of MMA with pentafluorobenzyl bromide (PFB-Br) has also been reported, leading to a tripentafluorobenzyl derivative that can be analyzed by GC-MS. nih.gov

The development of semi-automated methods has further streamlined the quantification process, allowing for high-throughput analysis. lu.se These methods often utilize stable-isotope labeled internal standards, such as trideuterated MMA (MMA-d3), to ensure accuracy and precision. lu.senih.gov

| Analytical Technique | Derivatization Method | Key Advantages |

| LC-MS/MS | Butylation (with n-butanol) | Improved retention, higher ionization efficiency, high sensitivity and specificity. thermofisher.comcreative-proteomics.com |

| GC-MS | Silylation (with BSTFA), Pentafluorobenzylation (with PFB-Br) | Suitable for volatile compounds, high precision. rsc.orgnih.gov |

Interdisciplinary Research Integrating Advanced Synthesis, Analytical Chemistry, and Theoretical Chemistry

The study of this compound and its parent compound, malonaldehyde, benefits from an interdisciplinary approach that combines synthesis, analytical chemistry, and theoretical chemistry.

Advanced Synthesis: The synthesis of labeled compounds, such as 15N-labeled pyrazole-4-carboxylic acid from methylmalonaldehyde diethyl acetal (B89532), is crucial for structural and mechanistic studies using techniques like solid-state NMR. acs.org Asymmetric synthesis techniques are also relevant for producing stereospecific compounds like this compound. rrscientific.com

Analytical Chemistry: As discussed previously, advanced analytical methods like LC-MS/MS and GC-MS are fundamental for the detection and quantification of these molecules in biological and chemical systems. creative-proteomics.comlu.sersc.org The development of novel derivatization strategies is an active area of research aimed at improving analytical performance. thermofisher.comnih.gov

Theoretical Chemistry: Theoretical studies, such as those using density functional theory (DFT), provide insights into the structure, stability, and reactivity of these compounds. acs.orgacs.org For instance, theoretical analyses have been used to study the intramolecular hydrogen bond and proton transfer in malonaldehyde and its derivatives. acs.org These computational approaches complement experimental findings and help in the interpretation of spectroscopic data.

Development of Novel Research Probes and Derivatization Strategies for Specific Studies

The development of novel research probes and derivatization strategies is essential for the specific detection and functional study of molecules like this compound.

Research Probes: Chemical probes incorporating a 1,3-dicarbonyl moiety, the core structure of malonaldehyde, have been designed for the detection of specific biological molecules. google.com These probes can be functionalized with detection tags, such as fluorophores, to enable visualization and quantification. google.com

Derivatization Strategies: The optimization of derivatization reactions is a key focus in developing robust analytical methods. For instance, extensive research has been conducted to optimize the butylation reaction of MMA for clinical research applications, investigating various reaction parameters and additives to ensure reproducible and efficient derivatization. thermofisher.com Another innovative approach involves the unusual derivatization of MMA with pentafluorobenzyl bromide, which leads to a highly characteristic derivative, distinguishing it from its isomer, succinic acid. nih.gov This specificity is crucial for accurate quantification in complex biological samples. nih.gov Microwave-assisted derivatization represents a methodological advancement that significantly reduces reaction times. rsc.org

These ongoing developments in probes and derivatization are critical for advancing our understanding of the roles of this compound and related compounds in various biological processes.

Q & A

Q. What are the established synthetic routes for (S)-methylmalonaldehydic acid, and what reaction conditions optimize yield?

this compound can be synthesized via multi-step protocols involving chiral precursors. A common approach includes condensation reactions using dicyclohexylcarbodiimide (DCC) as a coupling agent, followed by hydrogenation with palladium catalysts under acidic conditions (e.g., acetic acid) to preserve stereochemistry . Key parameters include temperature control (20–25°C for DCC-mediated steps) and inert atmospheres to prevent racemization. Yield optimization requires monitoring pH during workup (e.g., neutralization with sodium carbonate) and purification via recrystallization or column chromatography .

Q. What analytical techniques are most reliable for characterizing this compound in laboratory settings?

High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for confirming enantiomeric purity (>98% ee). Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) identifies structural features, such as the methylmalonaldehyde moiety (δ 9.2–9.5 ppm for aldehyde protons). Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M+H] at m/z 132.1) . Validation should follow ICH guidelines, including linearity (R > 0.99) and recovery tests (95–105%) to ensure accuracy .

Q. What is the biochemical significance of this compound in metabolic pathways?

As a propionic acid derivative, it participates in pathways involving branched-chain amino acid catabolism. Its aldehyde group enables reactivity in Schiff base formation, potentially influencing enzyme inhibition or substrate analog studies. Research suggests roles in modulating oxidative stress via interactions with thiol-containing proteins, though mechanistic details require further validation .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in reported stability data for this compound?

Contradictions often arise from sample handling (e.g., exposure to light or moisture) or analytical variability. A systematic review approach (PRISMA guidelines) should be adopted to compare studies, focusing on storage conditions (-80°C vs. -20°C), solvent systems (aqueous vs. organic), and degradation kinetics. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation products (e.g., dimerization via aldol condensation) . Meta-analyses should stratify data by methodology (e.g., TBA assay vs. HPLC) to resolve discrepancies .

Q. What experimental strategies mitigate racemization during the synthesis of this compound?

Racemization occurs under basic or high-temperature conditions. Strategies include:

- Using mild coupling agents (e.g., EDC/HOBt instead of DCC) at 0–4°C.

- Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the intermediate.

- Low-temperature hydrogenation (H, 5–10 psi) with chiral catalysts (e.g., Ru-BINAP). Post-synthesis analysis via polarimetry or chiral HPLC ensures enantiopurity .

Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic addition reactions?

The aldehyde group’s electrophilicity is pH-dependent: under acidic conditions (pH < 5), protonation enhances reactivity toward amines (e.g., forming Schiff bases). In polar aprotic solvents (e.g., DMF), nucleophilic attack rates increase due to stabilized transition states. Kinetic studies using stopped-flow spectrophotometry (λ = 280 nm) reveal second-order rate constants (k = 1.2 × 10 Ms at pH 4.5) .

Q. What role does this compound play in oxidative stress models, and how can its effects be distinguished from malondialdehyde (MDA)?

Unlike MDA, this compound’s chiral center and methyl group reduce nonspecific protein adduct formation. In vitro models (e.g., HepG2 cells) should use isotopically labeled analogs (e.g., C-methyl) with LC-MS/MS detection to differentiate it from MDA. Dose-response curves (0.1–10 µM) and ROS scavenger controls (e.g., NAC) clarify its specific contributions .

Methodological Guidance

- Data Reporting : Include raw NMR spectra (integration values, multiplicity), HPLC chromatograms (retention time ± 0.1 min), and mass spectra (isotopic patterns). Store processed data in appendices with metadata (e.g., instrument parameters) .

- Error Analysis : Quantify uncertainties in synthesis (e.g., yield ± 2%) and analytics (e.g., LOD ± 0.01 µg/mL) using propagation of error formulas. Report confidence intervals for biological assays .

- Ethical Replication : Share synthetic protocols and spectral data via repositories (e.g., PubChem) to enhance reproducibility, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.